molecular formula C13H11Cl2NOS B10969360 5-chloro-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide

5-chloro-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide

Cat. No.: B10969360
M. Wt: 300.2 g/mol
InChI Key: WAQBXQPTJBASAM-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide is an organic compound belonging to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring substituted with a carboxamide group and a chlorophenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reactions.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the chlorophenyl ethyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C13H11Cl2NOS

Molecular Weight

300.2 g/mol

IUPAC Name

5-chloro-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C13H11Cl2NOS/c14-10-3-1-9(2-4-10)7-8-16-13(17)11-5-6-12(15)18-11/h1-6H,7-8H2,(H,16,17)

InChI Key

WAQBXQPTJBASAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(S2)Cl)Cl

Origin of Product

United States

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